

# Pharmacological profile of 4-acetoxy-N-methyl-N-ethyltryptamine

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## Compound of Interest

Compound Name: 4-AcO-MET Fumarate

Cat. No.: B1154103

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An In-Depth Technical Guide to the Pharmacological Profile of 4-Acetoxy-N-methyl-N-ethyltryptamine (4-AcO-MET)

## Introduction

4-Acetoxy-N-methyl-N-ethyltryptamine, also known as 4-AcO-MET or metacetin, is a synthetic psychedelic tryptamine.<sup>[1][2]</sup> It is the acetate ester of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and a structural homolog of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, or psilacetin).<sup>[1][3]</sup> As a research chemical with a limited history of human use, 4-AcO-MET is of significant interest to the scientific community for its potential psychoactive effects, which are believed to be mediated through its activity at serotonin receptors.<sup>[1][2]</sup>

Pharmacologically, 4-AcO-MET is considered a prodrug to 4-HO-MET.<sup>[1][4]</sup> It is hypothesized to be rapidly hydrolyzed by serum esterases in vivo, removing the acetyl group to yield the pharmacologically active metabolite, 4-HO-MET.<sup>[1][2]</sup> This mechanism is analogous to the conversion of psilocybin to psilocin and 4-AcO-DMT to psilocin.<sup>[5][6][7]</sup> The primary psychedelic effects are attributed to the agonism of 4-HO-MET at the serotonin 5-HT2A receptor.<sup>[2][4]</sup>

This document provides a comprehensive overview of the pharmacological profile of 4-AcO-MET, including its pharmacodynamics and pharmacokinetics, supported by available preclinical data. It also details the experimental protocols used to elucidate these properties.

## Pharmacodynamics

The pharmacodynamic profile of 4-AcO-MET is primarily characterized by its interaction with serotonin (5-HT) receptors. While 4-AcO-MET itself shows some affinity for these receptors, its primary psychedelic activity is mediated by its active metabolite, 4-HO-MET.

## Receptor Binding Affinity

Studies have shown that 4-AcO-MET and its active metabolite 4-HO-MET bind to several serotonin receptors. In general, 4-hydroxy analogs exhibit higher binding affinities compared to their 4-acetoxy counterparts.<sup>[8]</sup> The psychedelic effects are principally linked to agonist activity at the 5-HT2A receptor.<sup>[4][8]</sup> 4-AcO-MET also demonstrates interaction with the 5-HT1A, 5-HT2C, and the serotonin transporter (SERT) sites.<sup>[4]</sup>

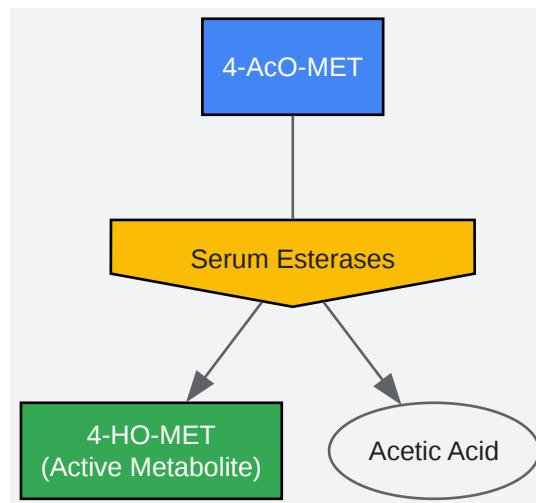
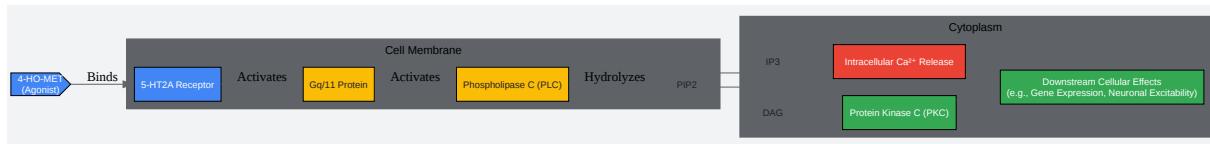
Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MET and Related Compounds

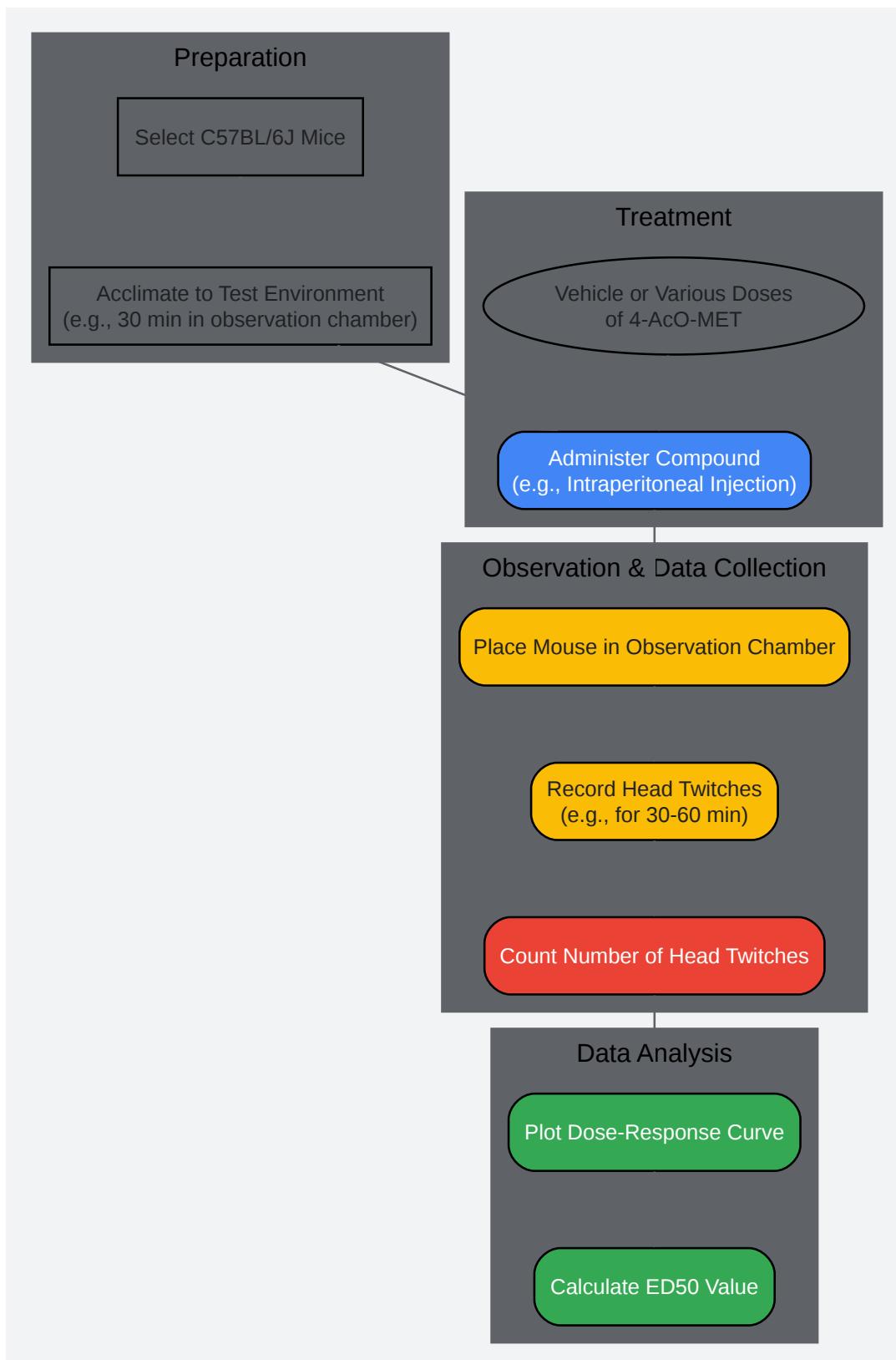
Compound	5-HT1A	5-HT2A	5-HT2C	SERT
4-AcO-MET	185	148	1011	2270
4-HO-MET	148	49.3	433	1470
5-HT (Serotonin)	6.8	13.2	5.0	2.1
Psilocin (4-HO-DMT)	129	47.9	135	4330

Data sourced from studies characterizing the pharmacology of substituted tryptamines. Note: Lower Ki values indicate higher binding affinity.

## Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), by an agonist like 4-HO-MET initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is a hallmark of the action of classic psychedelics.



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